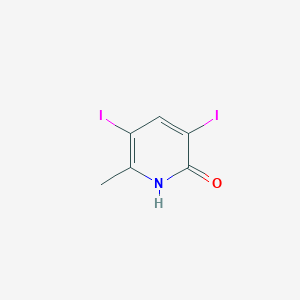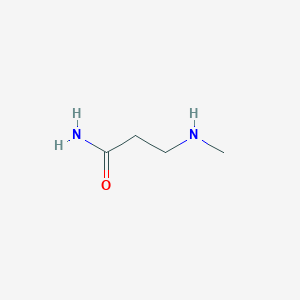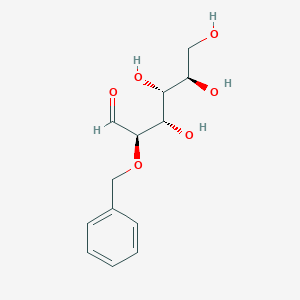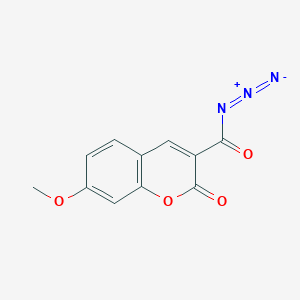![molecular formula C11H13N5 B1358432 4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine CAS No. 853680-99-6](/img/structure/B1358432.png)
4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine
Overview
Description
“4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine” is a compound that belongs to the class of pyrimidine and its fused derivatives . These compounds have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of these derivatives have shown promising anticancer activity .
Synthesis Analysis
The synthesis of such compounds often involves the formation of C-N bonds, which is an essential step in the synthesis of many pharmaceutical drugs . For instance, novel substituted Piperazin-1-yl-7H-pyrrolo[2,3-D]pyrimidines are synthesized via Buchwald Hartwig coupling reaction using Tetrakis (triphenylphosphine)palladium (0) as a catalyst and cesium carbonate as a base .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrimidine ring and its fused derivatives including pyrazolo[3,4-D]pyrimidine, pyrido[2,3-D]pyrimidine, quinazoline, and furo[2,3-D]pyrimidine .
Chemical Reactions Analysis
These pyrimidine derivatives exert their anticancer potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can vary depending on the specific compound. For instance, one compound was found as a pale yellow solid with a melting point of 146°C .
Scientific Research Applications
Anticancer Activity
- Antiproliferative Activity: A study by Mallesha et al. (2012) investigated derivatives of 4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine for antiproliferative effects against human cancer cell lines, finding compounds like 6d, 6e, and 6i showing promising activity, suggesting potential as anticancer agents (Mallesha et al., 2012).
- Antitumor Activity: Another study by Gineinah et al. (2013) synthesized new pyrido[2,3-d]pyrimidine derivatives and evaluated their in vitro and in vivo antitumor efficacy, observing significant antitumor activity in some compounds (Gineinah et al., 2013).
Antimicrobial Activity
- Dithiocarbamate Derivatives: Yurttaş et al. (2016) synthesized dithiocarbamate derivatives containing 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate, finding high antimicrobial activity in some of these new compounds (Yurttaş et al., 2016).
Other Pharmacological Effects
- Anti-histaminic Activity: Rahaman et al. (2009) explored novel pyrimidines derived from 4'-piperazine acetophenone for anti-histaminic activity, finding significant inhibition of histamine, comparable to the reference drug mepiramine (Rahaman et al., 2009).
- Inhibition of Tyrosine Kinase Activity: Zhang et al. (2005) studied PD0205520, a derivative, as a potential inhibitor of the epidermal growth factor receptor’s tyrosine kinase activity, crucial for cancer treatment (Zhang et al., 2005).
- Monoamine Oxidase Inhibition: Kaya et al. (2017) synthesized derivatives as selective monoamine oxidase-A inhibitors, showcasing their potential in neurological applications (Kaya et al., 2017).
Structural and Synthetic Studies
- Synthesis and Structural Analysis: Pisklak et al. (2008) conducted structural studies of pyrido[1,2-c]pyrimidine derivatives, providing insights into their chemical properties and potential applications (Pisklak et al., 2008).
Mechanism of Action
Target of Action
The primary targets of 4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine are protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism . The compound is known to inhibit all members of the HER family , and it also shows potent inhibitory activity against the CDK4/CYCLIN D1 and ARK5 kinases .
Mode of Action
this compound interacts with its targets by acting as an ATP-competitive inhibitor . It competes with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of substrate proteins and disrupting the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The compound affects several biochemical pathways by inhibiting protein kinases. For instance, it disrupts the CDK4/CYCLIN D1 pathway, which regulates the cell cycle and promotes cell proliferation . By inhibiting this pathway, the compound can induce cell cycle arrest and prevent the uncontrolled growth of cancer cells .
Pharmacokinetics
Its degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This characteristic may enhance its bioavailability and facilitate its interaction with intracellular targets.
Result of Action
The primary result of the action of this compound is the induction of apoptosis in tumor cells . By inhibiting key protein kinases, it disrupts the signaling pathways that promote cell survival and proliferation, leading to cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that inhibit or induce cytochrome P450 3A4, the enzyme responsible for its metabolism, could affect its pharmacokinetics and therapeutic efficacy . Furthermore, factors such as pH and temperature could potentially affect its stability and activity.
Future Directions
The future directions for “4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine” and its derivatives involve further exploration of their anticancer potential . There is also interest in developing multikinase inhibitors with low toxicity profiles . The introduction of cyano, nitro, sulfonyl, and carboxamide groups at the C-6 position of the pyrido[2,3-D]pyrimidines has been suggested .
Biochemical Analysis
Biochemical Properties
4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of protein kinases. Protein kinases are essential enzymes that regulate various cellular processes, including cell growth, differentiation, and metabolism . This compound interacts with enzymes such as tyrosine kinases and serine/threonine kinases, inhibiting their activity and thereby modulating signaling pathways involved in cancer cell proliferation . The nature of these interactions involves binding to the ATP-binding site of the kinases, preventing phosphorylation of target proteins .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by inhibiting cell signaling pathways, altering gene expression, and affecting cellular metabolism . In cancer cells, it induces apoptosis by disrupting the activity of key signaling molecules such as ERK5 and PIM-1 kinase . Additionally, this compound can arrest the cell cycle at the G1 phase, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of protein kinases, inhibiting their catalytic activity and preventing the phosphorylation of downstream targets . This inhibition leads to the disruption of signaling pathways that are critical for cell survival and proliferation . Furthermore, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cellular functions and prolonged cell cycle arrest . The degradation products of this compound have not been extensively studied, and their potential effects on cellular function remain unclear .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a marked increase in adverse effects . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its role as a kinase inhibitor . It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites involved in cellular signaling and energy production . These interactions can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. Its lipophilic nature allows it to diffuse easily across cell membranes, facilitating its intracellular accumulation . The compound can interact with transporters and binding proteins that modulate its distribution within different cellular compartments . These interactions can influence its localization and accumulation, affecting its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with protein kinases and other signaling molecules . It can also be found in the nucleus, where it may influence gene expression and other nuclear processes . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, thereby modulating its activity and function .
Properties
IUPAC Name |
4-piperazin-1-ylpyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-9-10(13-3-1)14-8-15-11(9)16-6-4-12-5-7-16/h1-3,8,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXVKJRWVCIJGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624526 | |
| Record name | 4-(Piperazin-1-yl)pyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853680-99-6 | |
| Record name | 4-(1-Piperazinyl)pyrido[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=853680-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Piperazin-1-yl)pyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


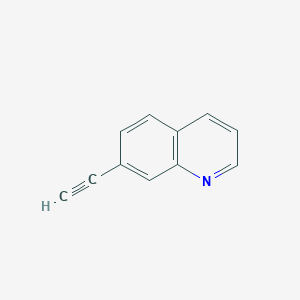
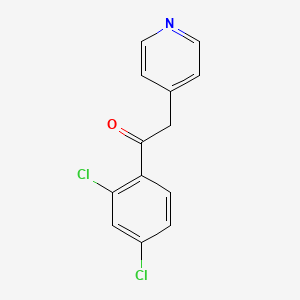
![7-Chloro-2-methylthieno[3,2-b]pyridine](/img/structure/B1358358.png)
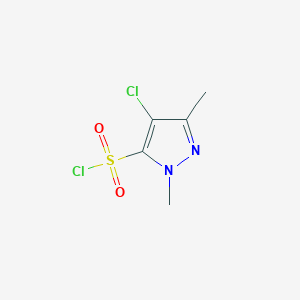

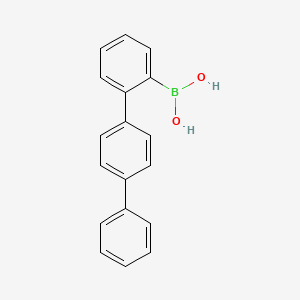
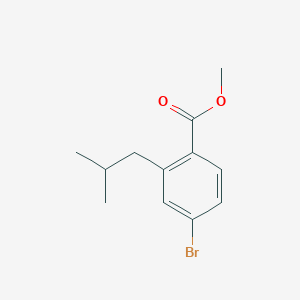

![5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1358373.png)
